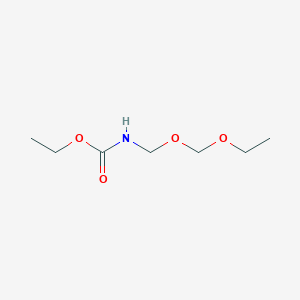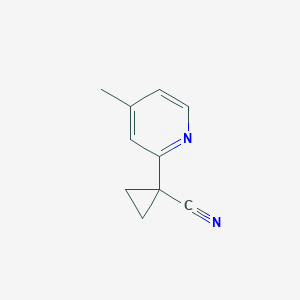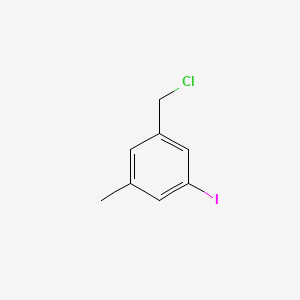
1-(Chloromethyl)-3-iodo-5-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-iodo-5-methylbenzene is an organic compound with the molecular formula C8H8ClI It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group (-CH2Cl), an iodine atom (I), and a methyl group (-CH3)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-iodo-5-methylbenzene can be achieved through several methods. One common approach involves the halogenation of 3-iodo-5-methylbenzyl alcohol. The alcohol is first converted to the corresponding chloromethyl derivative using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds as follows:
[ \text{3-Iodo-5-methylbenzyl alcohol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride (ZnCl2) can enhance the reaction rate and yield. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
1-(Chloromethyl)-3-iodo-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 3-iodo-5-methylbenzoic acid or 3-iodo-5-methylbenzaldehyde.
Reduction: Formation of 3-iodo-5-methylbenzene.
科学研究应用
1-(Chloromethyl)-3-iodo-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism of action of 1-(Chloromethyl)-3-iodo-5-methylbenzene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The iodine atom can participate in halogen exchange reactions, while the methyl group can undergo oxidation or reduction.
In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, radiolabeled derivatives of the compound can be used to trace metabolic processes or target specific tissues for imaging purposes.
相似化合物的比较
1-(Chloromethyl)-3-iodo-5-methylbenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-iodo-2-methylbenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
1-(Bromomethyl)-3-iodo-5-methylbenzene: Bromine instead of chlorine, which may affect the compound’s reactivity and the types of reactions it undergoes.
1-(Chloromethyl)-3-iodo-4-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in various chemical and biological applications.
属性
分子式 |
C8H8ClI |
|---|---|
分子量 |
266.50 g/mol |
IUPAC 名称 |
1-(chloromethyl)-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C8H8ClI/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 |
InChI 键 |
CAJPQJLWKQJKJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)I)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


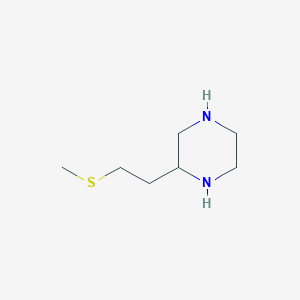
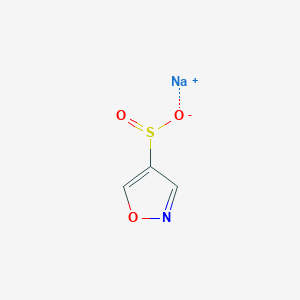
![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)
![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)
![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)

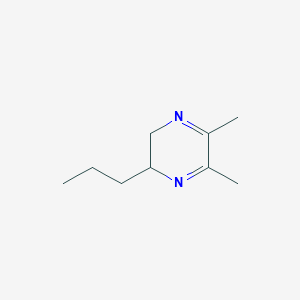
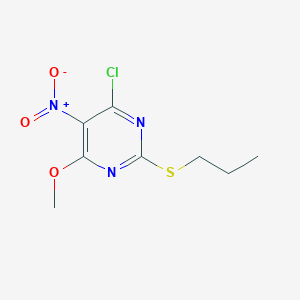
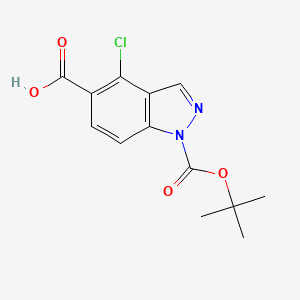
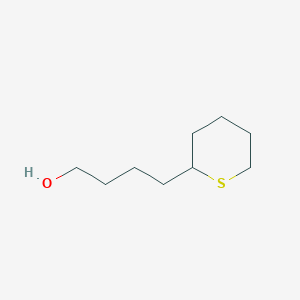

![9,12-Octadecadienoicacid(9Z,12Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13114108.png)
